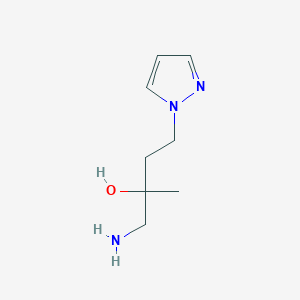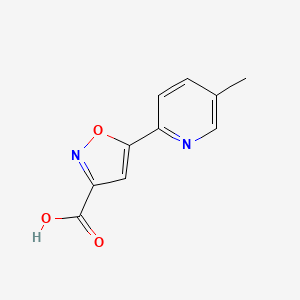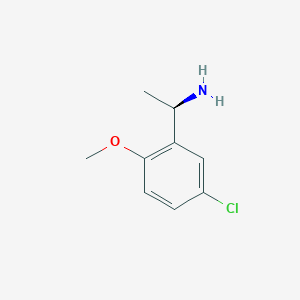
1-Amino-2-methyl-4-(1h-pyrazol-1-yl)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-2-methyl-4-(1h-pyrazol-1-yl)butan-2-ol is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms
Preparation Methods
The synthesis of 1-Amino-2-methyl-4-(1h-pyrazol-1-yl)butan-2-ol typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of a pyrazole derivative with an amino alcohol. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and the process may be catalyzed by acids or bases depending on the specific requirements .
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often require optimization of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Amino-2-methyl-4-(1h-pyrazol-1-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Amino-2-methyl-4-(1h-pyrazol-1-yl)butan-2-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor ligand.
Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: It is used in the production of various chemicals and materials, including polymers and dyes
Mechanism of Action
The mechanism of action of 1-Amino-2-methyl-4-(1h-pyrazol-1-yl)butan-2-ol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
1-Amino-2-methyl-4-(1h-pyrazol-1-yl)butan-2-ol can be compared with other similar compounds, such as:
3-Aminopyrazole: Another pyrazole derivative with similar structural features but different functional groups.
4-Aminopyrazole: Similar to 3-aminopyrazole but with the amino group at a different position on the pyrazole ring.
5-Aminopyrazole: Another variant with the amino group at the 5-position
These compounds share the pyrazole ring structure but differ in the position and nature of their functional groups, which can lead to variations in their chemical and biological properties.
Properties
Molecular Formula |
C8H15N3O |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
1-amino-2-methyl-4-pyrazol-1-ylbutan-2-ol |
InChI |
InChI=1S/C8H15N3O/c1-8(12,7-9)3-6-11-5-2-4-10-11/h2,4-5,12H,3,6-7,9H2,1H3 |
InChI Key |
VFRVYBXQSONICN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN1C=CC=N1)(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine](/img/structure/B13601472.png)

![1-[1-(2-Phenylethyl)cyclopentyl]methanamine](/img/structure/B13601486.png)







![5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepin-3-aminehydrochloride](/img/structure/B13601543.png)
![3-(((9H-Fluoren-9-YL)methoxy)carbonyl)-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13601554.png)


